(4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane
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Overview
Description
(4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8ClFS It is a derivative of phenyl sulfane, where the phenyl ring is substituted with chloro, fluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-2-fluoro-5-methylphenol with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the phenol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Thiol.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
(4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, leading to changes in biochemical pathways. The presence of chloro and fluoro groups enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-fluoro-4-methylphenyl)(methyl)sulfane
- (4-Chloro-2-fluoro-5-(methoxymethyl)-3-methylphenyl)(methyl)sulfane
- (4-Chloro-2-fluoro-3-methoxy-5-methylphenyl)(methyl)sulfane
Uniqueness
(4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H8ClFS |
---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
1-chloro-5-fluoro-2-methyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8ClFS/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3 |
InChI Key |
SOPJYLRHZRZQEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)SC |
Origin of Product |
United States |
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